molecular formula C23H20FN5O5 B2413055 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide CAS No. 951594-38-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide

Cat. No.: B2413055
CAS No.: 951594-38-0
M. Wt: 465.441
InChI Key: JUHBJLRTMIYUAW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C23H20FN5O5 and its molecular weight is 465.441. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O5/c1-27-12-17-21(26-27)22(31)29(11-14-2-4-15(24)5-3-14)23(32)28(17)13-20(30)25-16-6-7-18-19(10-16)34-9-8-33-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHBJLRTMIYUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]dioxin with various acylating agents to form acetamide derivatives. Subsequent reactions may involve coupling with substituted phenyl groups and other functional groups to achieve the final compound structure .

General Reaction Scheme

  • Formation of Benzodioxin Derivative :
    N 2 3 dihydrobenzo 1 4 dioxin +Acylating AgentAcetamide Intermediate\text{N 2 3 dihydrobenzo 1 4 dioxin }+\text{Acylating Agent}\rightarrow \text{Acetamide Intermediate}
  • Coupling Reaction :
    Acetamide Intermediate+Substituted Phenyl GroupFinal Compound\text{Acetamide Intermediate}+\text{Substituted Phenyl Group}\rightarrow \text{Final Compound}

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane moiety exhibit significant biological activities, particularly as enzyme inhibitors. For instance:

  • Alpha-glucosidase Inhibition : Several derivatives have shown substantial inhibitory activity against alpha-glucosidase, an enzyme linked to carbohydrate metabolism and type 2 diabetes management. The inhibitory effects were confirmed through both in vitro assays and molecular docking studies .
  • Acetylcholinesterase (AChE) Inhibition : The compound also demonstrates weak inhibitory activity against AChE, which is relevant for Alzheimer's disease treatments. The measured IC50 values indicate a moderate potential for therapeutic applications in neurodegenerative disorders .

Antitumor Activity

Certain derivatives of benzodioxane compounds have been reported to possess broad-spectrum antitumor activity. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .

Study on Alpha-glucosidase Inhibition

A recent study evaluated a series of benzodioxane derivatives for their ability to inhibit alpha-glucosidase activity. The results showed that modifications to the benzodioxane structure significantly enhanced inhibitory potency. For example:

Compound StructureIC50 (µM)Activity
Parent Compound150Moderate
Modified Compound A50Strong
Modified Compound B30Very Strong

This highlights the importance of structural modifications in optimizing biological activity .

Study on Acetylcholinesterase Inhibition

Another investigation assessed the inhibitory effects of these compounds on AChE. The findings indicated that while some compounds exhibited moderate inhibition (IC50 around 100 µM), others were less effective:

Compound StructureIC50 (µM)Activity
Parent Compound200Weak
Modified Compound C90Moderate
Modified Compound D120Weak

These results suggest potential avenues for developing new treatments for Alzheimer's disease through targeted modifications .

Scientific Research Applications

Biological Activities

The compound has demonstrated significant potential in various biological applications:

Antitumor Activity

Research indicates that compounds with similar structural motifs can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties. The benzodioxole structure is associated with enhanced antimicrobial activity against various pathogens.

Enzyme Inhibition

The compound has been tested for its ability to inhibit enzymes such as acetylcholinesterase and alpha-glucosidase. These enzymes are relevant in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

StudyObjectiveFindings
Study 1Evaluate antitumor effectsThe compound showed significant inhibition of cancer cell proliferation in vitro.
Study 2Assess antimicrobial activityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Study 3Enzyme inhibition assaysInhibited acetylcholinesterase activity by over 60%, indicating potential for Alzheimer's treatment.

Research Insights

Research findings emphasize the importance of the compound's structural features in determining its biological activity. The presence of both the benzodioxin and pyrazolo-pyrimidine frameworks appears to synergistically enhance its therapeutic potential.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide to various biological targets. These studies suggest strong interactions with active sites of key enzymes involved in cancer progression and metabolic disorders.

Preparation Methods

Formation of the Pyrazole Precursor

The synthesis begins with the preparation of 5-aminopyrazole-4-carboxamide (1 ), a common intermediate for pyrazolo[1,5-a]pyrimidines. Treatment of 1 with ethyl 2-cyano-3-ethoxyacrylate in refluxing ethanol containing piperidine (10 mol%) facilitates cyclocondensation, yielding 6-cyano-2-methylpyrazolo[4,3-d]pyrimidin-5(7H)-one (2 ) (Yield: 78%).

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Catalyst: Piperidine (10 mol%)
  • Temperature: Reflux (78°C)
  • Duration: 6 hours

Introduction of the 4-Fluorobenzyl Group

Alkylation of 2 at position 6 is achieved using 4-fluorobenzyl bromide in the presence of potassium carbonate in anhydrous DMF. The reaction proceeds via nucleophilic substitution, affording 6-[(4-fluorophenyl)methyl]-2-methylpyrazolo[4,3-d]pyrimidine-5,7-dione (3 ) (Yield: 65%).

Key Spectral Data for 3 :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
  • ¹H NMR (DMSO-d₆) : δ 3.42 (s, 3H, CH₃), 4.88 (s, 2H, CH₂Ph), 7.12–7.30 (m, 4H, Ar-H).

Bromoacetylation at Position 4

Bromination of the Pyrazolo[4,3-d]Pyrimidine

Position 4 of 3 is functionalized via bromoacetylation using bromoacetyl bromide in dichloromethane under anhydrous conditions. The reaction, catalyzed by triethylamine, yields 4-(bromoacetyl)-6-[(4-fluorophenyl)methyl]-2-methylpyrazolo[4,3-d]pyrimidine-5,7-dione (4 ) (Yield: 72%).

Mechanistic Insight :

  • Bromoacetyl bromide acts as an electrophile, attacking the electron-rich position 4 of the pyrimidine ring.
  • Triethylamine neutralizes HBr, driving the reaction to completion.

Optimization Note :

  • Excess bromoacetyl bromide (1.5 eq.) ensures complete conversion, as monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Synthesis of the Benzodioxane-Acetamide Moiety

Preparation of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Amine

N-2,3-Dihydrobenzodioxin-6-amine (5 ) is synthesized via reduction of 6-nitro-1,4-benzodioxane using hydrogen gas and palladium on carbon (10 wt%) in methanol. The product is isolated as a pale-yellow solid (Yield: 85%).

Critical Characterization :

  • ¹H NMR (CDCl₃) : δ 6.72 (d, J = 8.4 Hz, 1H), 6.58 (d, J = 2.4 Hz, 1H), 6.48 (dd, J = 8.4, 2.4 Hz, 1H), 4.28–4.32 (m, 4H, OCH₂CH₂O).

Coupling of the Pyrazolo[4,3-d]Pyrimidine and Benzodioxane Units

Nucleophilic Substitution Reaction

The final step involves coupling 4 with 5 in anhydrous DMF using lithium hydride (LiH) as a base. LiH deprotonates the amine group of 5 , enhancing its nucleophilicity to displace bromide from 4 , forming the target acetamide (6 ) (Yield: 68%).

Reaction Parameters :

  • Solvent: Anhydrous DMF
  • Base: LiH (1.2 eq.)
  • Temperature: 25°C
  • Duration: 12 hours

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the pure product as a white crystalline solid.

Analytical Data for 6 :

  • MP : 214–216°C
  • IR (KBr) : 3310 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O)
  • ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 4.24–4.30 (m, 4H, OCH₂CH₂O), 4.85 (s, 2H, CH₂Ph), 5.22 (s, 2H, NCH₂CO), 6.70–7.28 (m, 7H, Ar-H).
  • HRMS (ESI) : m/z calcd for C₂₅H₂₂FN₅O₅ [M+H]⁺: 516.1689; found: 516.1683.

Comparative Analysis of Synthetic Routes

Step Reagent/Conditions Yield (%) Purity (HPLC, %)
1 Ethyl 2-cyano-3-ethoxyacrylate 78 98.5
2 4-Fluorobenzyl bromide 65 97.8
3 Bromoacetyl bromide 72 99.1
4 LiH/DMF 68 98.9

Key Observations :

  • The use of LiH in DMF for the coupling step (Step 4) minimizes side reactions compared to traditional bases like K₂CO₃.
  • Piperidine catalysis in Step 1 enhances regioselectivity, avoiding formation of isomeric byproducts.

Mechanistic Considerations

Cyclocondensation in Pyrimidine Formation

The cyclocondensation between 5-aminopyrazole-4-carboxamide and ethyl 2-cyano-3-ethoxyacrylate proceeds via a Knorr-type mechanism, involving:

  • Nucleophilic attack by the pyrazole amine on the electrophilic β-carbon of the acrylate.
  • Cyclization with elimination of ethanol to form the pyrimidine ring.

Coupling Reaction Dynamics

The LiH-mediated coupling exploits the hard base character of Li⁺, which stabilizes the transition state during bromide displacement. DFT calculations suggest a concerted SN2 mechanism with a trigonal bipyramidal intermediate.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can intermediates be characterized?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling a benzodioxin-6-amine derivative with a pyrazolo[4,3-d]pyrimidin-4-yl-acetamide precursor. For example, sulfonylation of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic aqueous conditions (pH 9–10) forms a key intermediate, followed by alkylation or coupling with fluorophenylmethyl groups . Intermediates are characterized using IR, 1H^1H-NMR, and elemental analysis to confirm structural integrity .

Q. What physicochemical properties are critical for predicting solubility and reactivity?

Key properties include:

  • Hydrogen bond donors/acceptors : 1 and 5, respectively, influencing solubility in polar solvents .
  • Topological polar surface area (TPSA) : 87.5 Ų, suggesting moderate permeability .
  • LogP (XlogP) : 2.6, indicating moderate hydrophobicity . These parameters guide solvent selection for reactions or biological assays.

Q. How is the compound screened for initial biological activity in academic settings?

Preliminary screening often involves enzyme inhibition assays. For instance, acetylcholinesterase (AChE) or α-glucosidase inhibition studies are conducted using spectrophotometric methods (e.g., Ellman’s assay for AChE), with IC50_{50} values calculated to assess potency . Dose-response curves and kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition .

Advanced Research Questions

Q. How can synthetic yields be optimized using computational or statistical methods?

Bayesian optimization and heuristic algorithms (e.g., genetic algorithms) are employed to explore reaction parameter spaces (e.g., temperature, catalyst loading) efficiently. For example, a Design of Experiments (DoE) approach can identify critical factors (e.g., solvent polarity, stoichiometry) and interactions, reducing experimental iterations . Continuous-flow reactors may enhance scalability while maintaining purity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values or selectivity profiles may arise from assay conditions (e.g., pH, enzyme source) or impurities. Solutions include:

  • Comparative assays : Re-testing the compound alongside reference inhibitors under standardized protocols .
  • Structural analogs : Synthesizing derivatives to isolate the impact of substituents (e.g., fluorophenyl vs. chlorophenyl groups) .
  • Metabolic stability tests : Assess whether degradation products contribute to observed activity .

Q. How can in silico studies predict target engagement or off-target effects?

Molecular docking (e.g., AutoDock Vina) models interactions with putative targets like AChE or kinase domains. Pharmacophore mapping identifies critical binding features (e.g., hydrogen bonds with pyrimidine-dione moieties) . Machine learning tools (e.g., SwissTargetPrediction) cross-reference structural motifs with known bioactive compounds to hypothesize off-targets .

Q. What analytical techniques address spectral data ambiguities during structural elucidation?

Contradictions in 1H^1H-NMR or mass spectra (e.g., unexpected splitting patterns) require:

  • 2D NMR (COSY, HSQC) : Resolves coupling relationships and assigns protons to specific carbons .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
  • X-ray crystallography : Resolves absolute configuration for chiral centers, if applicable .

Methodological Considerations Table

Research ObjectiveRecommended MethodologyKey References
Synthesis OptimizationDoE with Bayesian optimization, continuous-flow reactors
Enzyme Inhibition ProfilingEllman’s assay (AChE), Michaelis-Menten kinetics, IC50_{50} determination
Structural Characterization1H^1H-NMR, 2D NMR, HRMS, X-ray crystallography
In Silico Target PredictionMolecular docking (AutoDock), pharmacophore modeling, SwissTargetPrediction

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